molecular formula C15H20N4 B1521714 1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152544-73-4

1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1521714
CAS No.: 1152544-73-4
M. Wt: 256.35 g/mol
InChI Key: CBPDXTCPMALMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a benzyl group, a pyrazol ring, and an amine group, making it a versatile molecule for scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-benzylpyrrolidin-3-ol and 4-methyl-1H-pyrazol-5-amine as starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of 4-methyl-1H-pyrazol-5-amine attacks the electrophilic carbon of 1-benzylpyrrolidin-3-ol. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound. Techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used for analysis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Triethylamine (Et3N), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the formation of amines or alcohols.

  • Substitution Products: Substituted derivatives where the amine group is replaced by other functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The pyrazol ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • 1-Benzyl-3-pyrrolidinol: Similar structure but lacks the pyrazol ring.

  • 4-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the pyrrolidine and benzyl groups.

  • 1-Benzyl-DL-β-prolinol: Similar to 1-benzylpyrrolidin-3-ol but with a different stereochemistry.

Uniqueness:

  • The combination of the pyrrolidine ring, benzyl group, pyrazol ring, and amine group in 1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12-9-17-19(15(12)16)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDXTCPMALMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 3
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.